molecular formula C7H17NO2 B042688 (S)-1,1-Diethoxy-2-propanamine CAS No. 126147-80-6

(S)-1,1-Diethoxy-2-propanamine

Cat. No.: B042688
CAS No.: 126147-80-6
M. Wt: 147.22 g/mol
InChI Key: MLTOHCRTGWUMIR-LURJTMIESA-N
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Description

(S)-1,1-diethoxypropan-2-amine is an organic compound with a chiral center, making it optically active This compound is characterized by the presence of an amine group and two ethoxy groups attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1,1-diethoxypropan-2-amine typically involves the reaction of a suitable precursor with diethylamine under controlled conditions. One common method includes the use of (S)-2-chloropropane-1,1-diol as a starting material, which undergoes nucleophilic substitution with diethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C, and may require a base like triethylamine to neutralize the hydrochloric acid by-product.

Industrial Production Methods

In an industrial setting, the production of (S)-1,1-diethoxypropan-2-amine can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction principles but is optimized for large-scale production, including the use of automated systems for precise control of reaction parameters and efficient separation techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1,1-diethoxypropan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The ethoxy groups can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(S)-1,1-diethoxypropan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a chiral ligand in asymmetric synthesis.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-1,1-diethoxypropan-2-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-1,1-diethoxypropan-2-amine: The enantiomer of (S)-1,1-diethoxypropan-2-amine, with similar chemical properties but different biological activity due to its chirality.

    1,1-diethoxypropan-2-amine: The racemic mixture containing both (S) and ® enantiomers.

    1,1-diethoxyethane-2-amine: A structurally similar compound with one less carbon in the backbone.

Uniqueness

(S)-1,1-diethoxypropan-2-amine is unique due to its specific chiral configuration, which can result in distinct interactions with biological systems compared to its enantiomer or racemic mixture. This makes it valuable in applications requiring high enantioselectivity.

Properties

IUPAC Name

(2S)-1,1-diethoxypropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2/c1-4-9-7(6(3)8)10-5-2/h6-7H,4-5,8H2,1-3H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTOHCRTGWUMIR-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(C)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC([C@H](C)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001304263
Record name (2S)-1,1-Diethoxy-2-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001304263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126147-80-6
Record name (2S)-1,1-Diethoxy-2-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126147-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-1,1-Diethoxy-2-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001304263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-1,1-diethoxypropan-2-amine
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